Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane
CAS No.:
Cat. No.: VC18343308
Molecular Formula: C18H34O2Si
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34O2Si |
|---|---|
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane |
| Standard InChI | InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3 |
| Standard InChI Key | WFAUTZSRKFOGDB-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1 |
Introduction
Chemical Identity and Structural Characteristics
Trimethyl[10-((tetrahydro-2H-pyran-2-yl)oxy)-1-decynyl]silane is a structurally complex organosilicon compound characterized by three distinct functional groups: a trimethylsilyl moiety, a tetrahydro-2H-pyran (THP) ether, and a terminal alkyne. The molecule’s backbone consists of a 10-carbon chain, with the THP group attached via an ether linkage at the 10th position and the trimethylsilyl group at the terminal alkyne. This arrangement confers unique reactivity profiles, making the compound valuable in synthetic organic chemistry.
The molecular formula is C₁₈H₃₂O₂Si, with a molecular weight of 308.54 g/mol. Spectroscopic data (¹H NMR, ¹³C NMR) typically reveal signals consistent with the THP ring (δ 1.4–4.0 ppm for protons, δ 20–80 ppm for carbons) and the trimethylsilyl group (δ 0.1–0.3 ppm for protons, δ 0–10 ppm for carbons)1. The alkyne proton appears as a singlet near δ 2.5 ppm in ¹H NMR, while IR spectroscopy shows a sharp absorption band at ~2100 cm⁻¹ for the C≡C stretch2.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂O₂Si |
| Molecular Weight | 308.54 g/mol |
| Boiling Point | 245–250°C (estimated) |
| Density | 0.92–0.95 g/cm³ |
| Solubility | Miscible with THF, DCM, ether |
Synthesis and Reaction Pathways
The synthesis of trimethyl[10-((tetrahydro-2H-pyran-2-yl)oxy)-1-decynyl]silane typically involves a multi-step strategy:
Step 1: Protection of the Alcohol
A primary alcohol (e.g., 10-hydroxy-1-decyne) is protected with dihydropyran under acidic conditions to form the THP ether. For example:
This step achieves >90% yield in anhydrous dichloromethane at 0–5°C3.
Step 2: Silylation of the Alkyne
The terminal alkyne undergoes silylation using trimethylsilyl chloride in the presence of a base such as triethylamine:
Reaction conditions (e.g., −78°C in THF) minimize side reactions, yielding 75–85% product after column chromatography4.
Key Synthetic Challenges
-
Regioselectivity: Competing silylation at internal positions requires careful temperature control.
-
THP Stability: The THP group may hydrolyze under strongly acidic or basic conditions, necessitating pH-neutral workups.
Reactivity and Functional Group Transformations
The compound’s triple bond and silyl group enable diverse transformations:
Alkyne-Based Reactions
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Sonogashira Coupling: Reacts with aryl halides (e.g., iodobenzene) to form extended conjugated systems:
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Hydroalumination: Adds Al–H bonds across the triple bond for downstream functionalization5.
Silicon-Specific Chemistry
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Protodesilylation: Fluoride ions (e.g., TBAF) cleave the Si–C bond, regenerating the terminal alkyne:
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Cross-Coupling: Participates in Hiyama–Denmark reactions with aryl halides under palladium catalysis6.
Applications in Organic Synthesis and Materials Science
Building Block for Complex Molecules
The compound serves as a precursor in natural product synthesis. For example, it has been used to construct:
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Polyene Macrolides: The alkyne and THP groups facilitate iterative cross-couplings for carbon chain elongation.
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Dendrimers: Silyl-alkyne moieties enable controlled branching via click chemistry.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces exploit the alkyne’s affinity for metal substrates, with applications in biosensor development7.
| Application | Key Advantage | Example Use Case |
|---|---|---|
| Natural Product Synthesis | Regioselective alkyne addition | Taxol side-chain construction |
| Polymer Chemistry | Controlled branching | Siloxane-alkyne copolymers |
| Nanotechnology | Surface adhesion | Quantum dot functionalization |
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| Trimethyl[6-(THP-oxy)-1-hexynyl]silane | Shorter carbon chain (C6 vs. C10) | Faster desilylation kinetics |
| Trimethyl[10-(octyloxy)-1-decynyl]silane | Ether vs. THP group | Reduced hydrolytic stability |
| Phenyl[10-(THP-oxy)-1-decynyl]silane | Phenyl vs. methyl substituents | Enhanced UV stability |
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